molecular formula C12H12N2S B094099 4,4'-Thiodianiline CAS No. 139-65-1

4,4'-Thiodianiline

Cat. No. B094099
CAS RN: 139-65-1
M. Wt: 216.3 g/mol
InChI Key: ICNFHJVPAJKPHW-UHFFFAOYSA-N
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Description

4,4'-Thiodianiline is a sulfur-containing aromatic amine that has been studied for its potential applications and effects. It is a compound of interest due to its structural properties and the presence of the sulfur atom, which can influence its chemical behavior and interactions with other substances.

Synthesis Analysis

The synthesis of sulfur-containing aromatic compounds like 4,4'-thiodianiline can be complex, involving multiple steps and reactions. For instance, the synthesis of an aromatic sulfur-containing diamine, which is structurally related to 4,4'-thiodianiline, was reported using a sulfur-containing dianhydride and various aromatic tetracarboxylic dianhydrides . Another related compound, 4,4-diphenyl-3,4-dihydro-2H-1,4-thiasiline, was synthesized starting from diphenyl(divinyl)silane through a sequence of reactions including free-radical thiylation, reduction, heterocyclization, oxidation, and the Pummerer rearrangement .

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4'-thiodianiline, such as 4-thiouridine, has been analyzed using X-ray crystallography. The structure of 4-thiouridine revealed that it assumes a keto-keto structure with the ribose moiety in a C(3')-endo conformation . The presence of sulfur in the molecule can lead to unique stacking interactions and conformational arrangements, as seen in the syn conformation of the pyrimidine ring in 4-thiouridine .

Chemical Reactions Analysis

4,4'-Thiodianiline and its derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, thiacalix aniline, a cyclic tetramer of p-tert-butylaniline bridged with sulfides, has been shown to extract Au(III) and Pd(II) ions specifically from acidic solutions . This demonstrates the potential of sulfur-containing anilines to act as extractants in metal ion separation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-thiodianiline derivatives are influenced by their molecular structure. Polyimides synthesized from a related diamine, 4,4'-thiobis[(p-phenylenesulfanyl)aniline], exhibited good thermal, mechanical, and optical properties, with high glass transition temperatures and thermal stability . The electrochemical properties of 4-thiouracil derivatives, which share structural similarities with 4,4'-thiodianiline, have been studied, showing catalytic hydrogen discharge waves and reduction processes that are influenced by pH .

Carcinogenicity Analysis

A bioassay of 4,4'-thiodianiline for possible carcinogenicity revealed that the compound was carcinogenic in rats and mice, inducing tumors in various organs such as the liver, thyroid, colon, and ear canal in rats, and the liver and thyroid in mice . This study highlights the potential health risks associated with exposure to 4,4'-thiodianiline and underscores the importance of understanding its toxicological profile.

Scientific Research Applications

  • Chemical Synthesis

    • 4,4’-Thiodianiline is used as a chemical intermediate in various synthesis processes .
    • It’s prepared by boiling sulfur in excess aniline over several hours to produce three isomers .
    • The yield of the 4,4’ variant can be maximized by including an oxide of lead .
  • Medicine Production

    • 4,4’-Thiodianiline was also used in the production of the medicine Dapsone .
  • Polyimine Vitrimers Synthesis

    • 4,4’-Thiodianiline has been used in the synthesis of polyimine vitrimers .
  • Carcinogenicity Studies
    • 4,4’-Thiodianiline is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .
    • Oral exposure to 4,4’-Thiodianiline caused tumors at several different tissue sites in mice and rats .
    • In studies with rasH2 transgenic mice (which carry a human gene that increases their susceptibility to cancer), dietary exposure to 4,4’-Thiodianiline caused increased proliferation of thyroid follicular cells and benign thyroid-gland tumors .
  • Environmental Monitoring

    • 4,4’-Thiodianiline can be used as a target compound in environmental monitoring .
    • It’s often looked for in industrial waste and other environmental samples due to its potential toxicity .
    • Analytical methods such as gas chromatography and mass spectrometry are typically used to detect and quantify it .
  • Material Science

    • 4,4’-Thiodianiline has been used in the field of material science .
    • It can be used in the synthesis of certain types of polymers and resins .
    • These materials can have various applications, from coatings and adhesives to high-performance composites .

Safety And Hazards

Exposure to TDA is irritating to the respiratory tract and can result in methemoglobinemia causing headache, dizziness, weakness, and can lead to shortness of breath, collapse, and even death . TDA is a possible mutagen and is reasonably anticipated to be a human carcinogen .

properties

IUPAC Name

4-(4-aminophenyl)sulfanylaniline
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InChI

InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2
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InChI Key

ICNFHJVPAJKPHW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N
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Molecular Formula

C12H12N2S
Record name 4,4'-THIODIANILINE
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DSSTOX Substance ID

DTXSID9021344
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Molecular Weight

216.30 g/mol
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Physical Description

4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992), Brown solid; [CAMEO] Fine slightly violet crystals; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid, Soluble in aqueous hydrochloric acid, Slightly soluble in water
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Vapor Pressure

0.0000111 [mmHg]
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Product Name

4,4'-Thiodianiline

Color/Form

Needles (from water)

CAS RN

139-65-1
Record name 4,4'-THIODIANILINE
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Record name 4,4′-Diaminodiphenyl sulfide
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Melting Point

226 to 228 °F (NTP, 1992), 108.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
672
Citations
National Toxicology Program - … technical report series, 1978 - pubmed.ncbi.nlm.nih.gov
A bioassay of 4,4'-thiodianiline for possible carcinogenicity was conducted by administering the test chemical in feed to Fischer 344 rats and B6C3F1 mice. Groups of 35 rats and 35 …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
CAS No - ntp.niehs.nih.gov
4, 4'-Thiodianiline (CAS 139-65-1; NCI C01707) is an intermediate in the manufacture of several diazo dyes (Am. Assoc. Text. Chem. Color., 1958). It is an analog of 4, 4'-…
Number of citations: 1 ntp.niehs.nih.gov
D Mukherjee, S Bhattacharya, KE Taylor, N Biswas - Chemosphere, 2019 - Elsevier
The search for an effective and sustainable treatment method to remove the recalcitrant atom-bridged bis-anilino compounds, 4,4′-methylenedianiline (MDA) and 4,4′-thiodianiline (…
Number of citations: 9 www.sciencedirect.com
R Hasegawa, T Shirai, K Hakoi, S Wada… - …, 1991 - academic.oup.com
Three thyroid carcinogens, 2,4-diaminoanisole sulfate (DAAS), N,N′-diethylthiourea (DETU) and 4,4′-thiodianiline (IDA), were simultaneously administered in the diet to male K344 …
Number of citations: 9 academic.oup.com
T Xin, Q Xu, X Yuan, Q Zhang, M Liu… - Batteries & …, 2022 - Wiley Online Library
The Zn 2+ based battery systems have attracted considerable interest because of the bivalent ions as charge carriers and merits of Zn anode. Herein, we demonstrate a Zn‐ion hybrid …
L Pomorski, M Bartos, A Okruszek, M Matejkowska… - Neoplasma, 2002 - europepmc.org
Male Wistar rats were divided into two groups. Rats of group 1 were fed basal powdered diet containing 610 ppm 2, 4-diaminoanisole sulfate (DAAS), 46 ppm 4, 4'-thiodianiline (TDA) …
Number of citations: 1 europepmc.org
P Ekici, G Leupold, H Parlar - Chemosphere, 2001 - Elsevier
The stability of eight environmentally relevant azo dye metabolites [o-aminotoluene (2), 4,4 ′ -thiodianiline (4), 4,4 ′ -diaminodiphenylmethane (6), p-chloroaniline (7), 2,4-…
Number of citations: 130 www.sciencedirect.com
National Cancer Institute (US). Division of Cancer … - 1978 - books.google.com
Page 1 DOME Bio-Ag RC 268.6 U54 1978 Bio-Ag RC268.6 U54. 1978 United States. National Cancer Institute. Division of Cancer Cause and Prevention. Bioassay of 4,4- thiodianiline for …
Number of citations: 3 books.google.com
YC Chao, YI Pan - Dyes and pigments, 1996 - Elsevier
The synthesis of a series of trisazo direct dyes obtained by tetrazotization of 4,4′-diaminophenylsulphide and coupling with H-acid and m-phenylenediamines, phenol or resorcinol is …
Number of citations: 10 www.sciencedirect.com
H Kim, BC Ku, M Goh, HC Ko, S Ando, NH You - Macromolecules, 2019 - ACS Publications
To develop thermally stable optical polymers for visible and near-infrared sensor applications, a series of sulfur-containing polyimides (PIs) with chalcogen atoms were successfully …
Number of citations: 34 pubs.acs.org

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